Field: Organic Chemistry
Application Summary: Organocatalysis has been applied to the synthesis of many natural products and structures, including the bicyclo[3.2.1]octane framework.
Methods: The synthesis involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene.
Results: The synthesis reduces the residues and thus the ecological impact.
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound characterized by its bicyclic structure that includes a nitrogen atom within the ring system. The molecular formula for this compound is C16H21NO3, and it has a molecular weight of approximately 275.34 g/mol. The structure features a hydroxymethyl group, a benzyl group, and a carboxylate ester, which contribute to its potential reactivity and biological activity .
The synthesis of Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic reactions. A common method includes starting from an appropriate bicyclic precursor and introducing the hydroxymethyl and benzyl groups through selective functionalization techniques such as alkylation or acylation . For instance, one synthesis route involves hydrogenating an intermediate compound in the presence of palladium on carbon catalyst followed by treatment with di-tert-butyl dicarbonate to form the desired ester product .
This compound holds promise in medicinal chemistry due to its unique structural features that may confer specific biological activities. It could be explored for applications in drug development targeting neurological disorders or as a scaffold for synthesizing other bioactive molecules. Additionally, its structural characteristics make it a candidate for further research in organic synthesis and materials science .
Interaction studies of Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate are essential for understanding its potential biological mechanisms. Given its structural similarities to known pharmacophores, it may interact with various biological targets such as receptors or enzymes involved in neurotransmission pathways. Future studies could focus on elucidating these interactions through binding assays and functional studies in relevant biological systems .
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate shares structural similarities with several other compounds within the bicyclic alkaloid family, particularly those containing nitrogen in their ring structures.
The uniqueness of Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate lies in its specific combination of functional groups and bicyclic framework, which may provide distinct pharmacological properties compared to other similar compounds in the class of bicyclic alkaloids.
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic organic compound characterized by its fused 8-azabicyclo[3.2.1]octane core. Its IUPAC name reflects the esterification of the 8-position with a benzyl group and the presence of a hydroxymethyl substituent at the 3-position. Key identifiers include:
Property | Value |
---|---|
CAS Number | 1067230-68-5, 1629128-52-4 |
Molecular Formula | C₁₆H₂₁NO₃ |
Molecular Weight | 275.34 g/mol |
SMILES | C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CO |
InChI Key | BYTYNVIRGLRSME-GOOCMWNKSA-N |
The compound’s stereochemistry is defined by the (1R,5S) configuration, as indicated in its endo/exo nomenclature.
The 8-azabicyclo[3.2.1]octane scaffold serves as the structural backbone for tropane alkaloids, a class of bioactive compounds found in Solanaceae and Erythroxylaceae families. This bicyclic system consists of:
The scaffold’s versatility is demonstrated by its presence in drugs like scopolamine and cocaine, as well as synthetic intermediates for antiviral agents (e.g., Maraviroc).
The synthesis of 8-azabicyclo[3.2.1]octane derivatives traces back to early 20th-century studies on tropinone derivatives. Key milestones include:
The compound’s hydroxymethyl and benzyl ester groups highlight its role as a synthetic intermediate. For example, the hydroxymethyl moiety enables further oxidation or substitution, while the benzyl ester facilitates deprotection under reductive conditions.
Tropane alkaloids (TAs) are characterized by their 8-azabicyclo[3.2.1]octane core, often esterified with tropic acid derivatives. Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate diverges from canonical TAs through:
Compound | Core Structure | Key Modifications |
---|---|---|
Hyoscyamine | 8-Azabicyclo[3.2.1]octane + tropic acid | Esterification at N and O positions |
Scopolamine | 8-Azabicyclo[3.2.1]octane + scoping acid | Esterification at N and O positions |
Target Compound | 8-Azabicyclo[3.2.1]octane + benzyl ester | Hydroxymethyl at C3, benzyl ester at N8 |
This structural divergence positions the compound as a precursor for hybrid molecules, such as spirocyclic systems with 1,3-oxazinan-2-one rings.
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate represents a sophisticated tropane alkaloid derivative characterized by its distinctive bicyclic framework and multiple functional group substitutions [7]. The compound possesses the molecular formula C₁₆H₂₁NO₃ with a molecular weight of 275.34 grams per mole [7]. The core structure features an 8-azabicyclo[3.2.1]octane scaffold, which consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring through a shared nitrogen atom and two carbon bridges [18].
The stereochemical complexity of this compound arises from multiple chiral centers present within the bicyclic framework [9]. The azabicyclic core contains potential stereogenic centers at positions 1, 3, and 5, creating opportunities for various stereoisomeric forms [9]. The hydroxymethyl substituent at position 3 introduces an additional element of stereochemical diversity, as it can adopt different spatial orientations relative to the bicyclic framework [11].
The molecular architecture demonstrates characteristic features of tropane alkaloids, including the bridgehead nitrogen atom positioned at the junction of the two rings [15]. This nitrogen serves as the attachment point for the carboxylate functional group, which extends outward from the bicyclic core [7]. The benzyl group attached to the carboxylate moiety contributes to the overall three-dimensional structure and influences the compound's physicochemical properties [8].
Structural Component | Description | Molecular Contribution |
---|---|---|
Bicyclic Core | 8-azabicyclo[3.2.1]octane scaffold | C₇H₁₂N |
Hydroxymethyl Group | Substituent at position 3 | CH₂OH |
Carboxylate Group | Attached to bridgehead nitrogen | CO₂ |
Benzyl Group | Ester component | C₇H₇ |
The stereochemical configurations possible for this compound include various combinations of absolute configurations at the chiral centers [9]. The bicyclic framework constrains the overall molecular shape, limiting conformational flexibility while maintaining defined spatial relationships between functional groups [13].
The nitrogen atom in Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate exhibits characteristic N-invertomer behavior, a phenomenon extensively studied in tropane alkaloid derivatives [9]. N-invertomers represent stereoisomeric forms arising from the different spatial orientations of the nitrogen substituent, which can adopt either axial or equatorial positions relative to the piperidine ring [9].
Research on related tropane derivatives has demonstrated that the energy barrier for nitrogen inversion typically ranges from 6 to 10 kilocalories per mole [9]. This barrier is significantly lower than that observed in simple pyramidal amines due to the structural constraints imposed by the bicyclic framework [9]. The carboxylate substituent attached to the nitrogen atom influences the invertomer equilibrium through both steric and electronic effects .
Computational studies using Density Functional Theory methods have revealed that the axial orientation of nitrogen substituents is generally preferred in tropane alkaloids in the solid state [9]. However, solution-phase behavior can differ significantly, with factors such as solvent polarity and temperature affecting the invertomer distribution [9]. The presence of the carboxylate group in this compound provides additional stabilization through resonance effects, which can influence the preferred invertomer geometry .
The conformational stability of the compound is primarily governed by the rigid bicyclic framework, which restricts rotational freedom around key bonds [13]. The chair conformation adopted by the piperidine ring represents the most stable arrangement, minimizing steric interactions between substituents [11]. The pyrrolidine ring typically adopts an envelope conformation, with one carbon atom displaced from the plane defined by the other four atoms [11].
Conformational Factor | Description | Impact on Stability |
---|---|---|
Piperidine Ring | Chair conformation | Minimizes steric strain |
N-Invertomer State | Axial vs. equatorial N-substituent | Affects lone pair orientation |
Carbamate Planarity | Resonance-stabilized geometry | Restricts nitrogen inversion |
Hydroxymethyl Rotation | Multiple rotameric states | Influences hydrogen bonding |
Temperature-dependent Nuclear Magnetic Resonance studies have been employed to investigate N-invertomer behavior in related systems [9]. At room temperature, rapid interconversion between invertomers typically results in time-averaged signals, while low-temperature conditions can slow the exchange sufficiently to observe separate signals for individual invertomers [9].
The functional groups present in Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate contribute distinct chemical and physical properties to the overall molecular behavior . The hydroxymethyl group (-CH₂OH) at position 3 serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's solubility characteristics and intermolecular interactions [8].
The carbamate functional group (-NCOOR) formed by the nitrogen atom and the benzyloxycarbonyl moiety exhibits planar geometry due to resonance stabilization . This planarity restricts conformational flexibility around the nitrogen center and reduces the basicity of the nitrogen atom compared to simple tertiary amines [14]. The resonance interaction between the nitrogen lone pair and the carbonyl group creates partial double-bond character in the carbon-nitrogen bond [14].
The benzyl group contributes aromatic character and lipophilicity to the molecule, enhancing its potential for π-stacking interactions with other aromatic systems [8]. The benzylic position is particularly susceptible to oxidative reactions, representing a potential site for metabolic transformation . The aromatic ring also provides opportunities for electrophilic aromatic substitution reactions under appropriate conditions .
Functional Group | Chemical Properties | Reactivity Pattern | Structure-Property Impact |
---|---|---|---|
Hydroxymethyl | Weakly acidic (pKa ~15-16) | Oxidation, esterification | Increased hydrophilicity |
Carbamate | Planar, resonance-stabilized | Hydrolysis, aminolysis | Reduced nitrogen basicity |
Benzyl | Aromatic, lipophilic | Hydrogenolysis, oxidation | Enhanced membrane permeability |
Bicyclic Framework | Conformationally rigid | Stereoselective reactions | Defined 3D architecture |
The bridgehead nitrogen atom retains basic character despite the carbamate substitution, with an estimated pKa value in the range of 8 to 9 . This basicity is reduced compared to simple tropane derivatives due to the electron-withdrawing effect of the carboxylate group [14]. The spatial arrangement of the nitrogen atom within the bicyclic framework influences its accessibility to protonation and coordination reactions [15].
The structure-property relationships observed in this compound reflect the combined influence of all functional groups working in concert . The hydroxymethyl group increases water solubility and provides sites for hydrogen bonding, while the benzyl carbamate moiety enhances lipophilicity and metabolic stability [8]. The rigid bicyclic framework constrains the overall molecular shape, potentially leading to enhanced selectivity in biological interactions [13].
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate shares structural similarities with numerous other azabicyclic compounds while exhibiting unique features that distinguish it from related molecules [15]. Comparison with tropinone, the ketone analog at position 3, reveals the impact of functional group substitution on molecular properties [15]. Tropinone possesses a planar carbonyl group that introduces different electronic characteristics compared to the hydroxymethyl substituent [15].
The closely related compound Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate differs only in the presence of a hydroxyl group rather than a hydroxymethyl group at position 3 [3]. This structural variation results in a molecular weight difference of 14 atomic mass units and distinct hydrogen bonding patterns [3]. The hydroxyl derivative exhibits different conformational preferences due to the reduced steric bulk at the 3-position [8].
Nortropine, which lacks the N-methyl group present in natural tropine, provides insight into the effects of nitrogen substitution [8]. The secondary amine in nortropine exhibits different basicity and reactivity patterns compared to the carbamate-protected nitrogen in the target compound [15]. The absence of the bulky carboxylate group in nortropine allows for different conformational arrangements of the bicyclic framework [12].
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
Target Compound | C₁₆H₂₁NO₃ | 275.34 | Hydroxymethyl at C-3, benzyl carbamate |
Benzyl 3-hydroxy analog | C₁₅H₁₉NO₃ | 261.32 | Hydroxyl at C-3, benzyl carbamate |
Tropinone | C₈H₁₃NO | 139.19 | Ketone at C-3, N-methyl |
Tropine | C₈H₁₅NO | 141.21 | Hydroxyl at C-3, N-methyl |
Nortropine | C₇H₁₃NO | 127.18 | Hydroxyl at C-3, secondary amine |
The comparative analysis extends to other azabicyclic systems such as the 9-azabicyclo[3.3.1]nonane (granatane) framework [9]. Granatane derivatives possess an expanded ring system with a seven-membered ring replacing the six-membered piperidine ring of tropane [9]. This structural modification results in different conformational preferences and N-invertomer behavior [9].
Studies of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol have provided insights into the effects of different nitrogen substitution patterns [11]. The phenethyl group introduces additional conformational complexity and influences the overall molecular shape through aromatic interactions [11]. X-ray crystallographic analysis of this compound revealed a chair-envelope conformation with specific orientations of the phenethyl and hydroxyl substituents [11].
The conformational analysis of related azabicyclic diamines has demonstrated the importance of substituent positioning on ring puckering and overall molecular stability [13]. Density Functional Theory calculations have been employed to investigate the relative stability of boat-like versus chair-like conformations in these systems [13]. These studies provide valuable insights into the conformational preferences of the target compound based on structural analogies [13].
X-ray crystallographic studies of azabicyclic compounds provide definitive information about solid-state conformations and intermolecular interactions [11] [24]. While specific crystallographic data for Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate may not be available, extensive structural studies of related tropane derivatives offer valuable insights into expected solid-state behavior [26] [30].
Crystallographic analysis of tropane alkaloids consistently reveals that the piperidine ring adopts a chair conformation, with the nitrogen atom and the carbon atoms at positions 1 and 5 serving as bridgeheads [11]. The pyrrolidine ring typically exhibits an envelope conformation with one carbon atom displaced from the plane defined by the remaining four atoms [11]. These conformational preferences are maintained across different substituent patterns, indicating the inherent stability of these arrangements [25].
The N-substituent orientation in solid-state structures typically favors the axial position relative to the piperidine ring [9]. This preference has been documented in numerous crystal structures of tropane derivatives, including N-benzyloxycarbonyl-protected compounds similar to the target molecule [8]. The axial orientation places the nitrogen lone pair in an equatorial position, which can influence intermolecular interactions and crystal packing [9].
Structural Parameter | Typical Range | Significance |
---|---|---|
C-N Bond Lengths | 1.45-1.50 Å | Indicates electronic character |
C-C Bond Lengths | 1.50-1.55 Å | Reflects ring strain effects |
C-N-C Bond Angles | 110-115° | Shows geometric constraints |
N-C(carbonyl) Bond | 1.35-1.40 Å | Partial double-bond character |
Hydrogen bonding patterns in crystalline tropane derivatives are strongly influenced by the presence of hydroxyl groups and carbamate functionalities [26]. The hydroxymethyl group in the target compound would be expected to participate in intermolecular hydrogen bonding, with typical O-H···O distances ranging from 2.7 to 3.0 Angstroms [11]. These interactions contribute to crystal stability and influence the packing arrangement of molecules within the unit cell [24].
The benzyl group in carbamate-protected tropane derivatives often participates in π-stacking interactions with neighboring aromatic rings in the crystal lattice [14]. These aromatic interactions can significantly influence crystal morphology and physical properties such as melting point and solubility [25]. The orientation of the benzyl group relative to the bicyclic core is constrained by the planar geometry of the carbamate linkage .
Crystal packing analysis of related compounds has revealed the importance of shape complementarity in determining solid-state structures [22]. The rigid bicyclic framework of tropane derivatives creates well-defined molecular shapes that pack efficiently in crystalline arrangements [25]. The presence of multiple functional groups capable of intermolecular interactions further stabilizes these packing arrangements [26].